molecular formula C11H17NO B13593618 1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol

1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13593618
M. Wt: 179.26 g/mol
InChI Key: VTXMQOCZEKGRBU-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methylamino group attached to the ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylphenylacetonitrile with methylamine, followed by reduction of the resulting imine intermediate to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method. This approach minimizes waste and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like LiAlH4 or NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in THF, NaBH4 in ethanol.

    Substitution: Nucleophiles such as halides, cyanides, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating neurotransmitter release and receptor activity. Its effects on molecular pathways can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenyl)-2-(methylamino)ethan-1-ol: Lacks the ethyl group on the phenyl ring.

    1-(2-Ethylphenyl)-2-(amino)ethan-1-ol: Lacks the methyl group on the amino group.

    1-(2-Ethylphenyl)-2-(methylamino)propan-1-ol: Has an additional carbon in the backbone.

Uniqueness

1-(2-Ethylphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the ethyl group on the phenyl ring and the methylamino group on the ethan-1-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-ethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(13)8-12-2/h4-7,11-13H,3,8H2,1-2H3

InChI Key

VTXMQOCZEKGRBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CNC)O

Origin of Product

United States

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